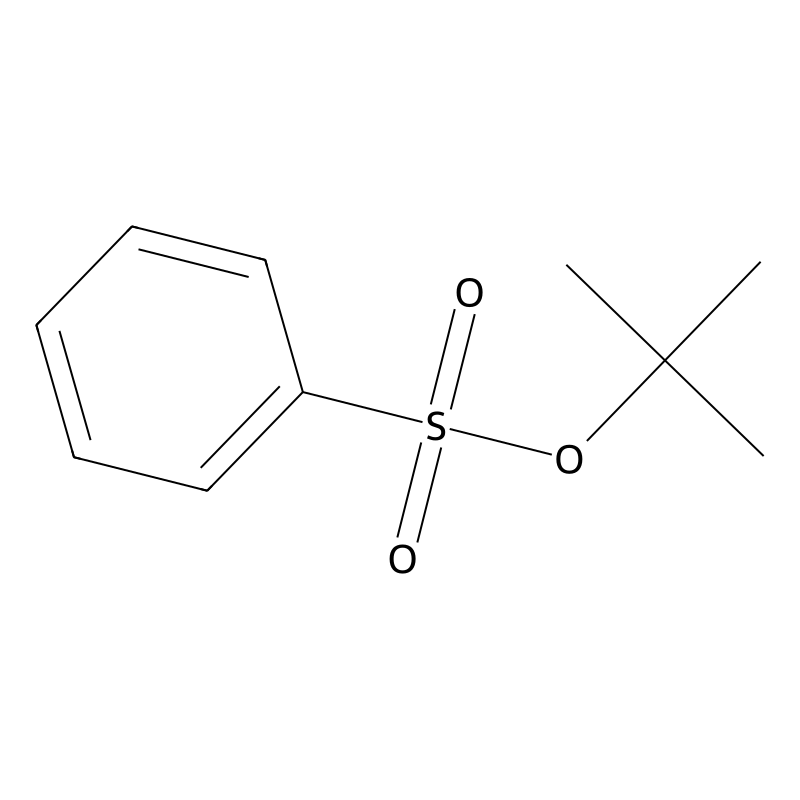

Tert-butyl benzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl benzenesulfonate is an organic compound characterized by the presence of a tert-butyl group attached to a benzenesulfonate moiety. Its molecular formula is , and it is classified under benzenesulfonic acids and their derivatives. The compound is typically solid at room temperature and exhibits a variety of chemical properties that make it useful in organic synthesis and industrial applications.

- Nucleophilic Substitution: It can act as a sulfonylating agent, facilitating the substitution of the sulfonate group with nucleophiles.

- Sulfation Reactions: The compound can undergo sulfation, which is useful in the synthesis of sulfonic acid derivatives.

- Formation of Sulfones: It can be converted into sulfones through oxidation processes.

These reactions highlight its versatility as a reagent in organic chemistry, particularly in the synthesis of more complex molecules .

Tert-butyl benzenesulfonate can be synthesized through various methods:

- Direct Sulfonation: By reacting tert-butylbenzene with chlorosulfonic acid or sulfur trioxide, tert-butyl benzenesulfonate can be produced.

- Reflux Method: A mixture of tert-butylbenzene and benzenesulfonyl chloride can be refluxed in an appropriate solvent, leading to the formation of the desired sulfonate.

- Photo

Tert-butyl benzenesulfonate finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Chemical Reagent: Utilized in reactions requiring sulfonylating agents for functional group transformations.

- Industrial Uses: Employed in producing surfactants and other specialty chemicals due to its surface-active properties.

Interaction studies involving tert-butyl benzenesulfonate primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its role as a sulfonating agent and its potential interactions with biological systems, although comprehensive data on specific interactions remain sparse.

Tert-butyl benzenesulfonate shares structural similarities with several other compounds within the category of benzenesulfonates. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl benzenesulfonate | Contains a tert-butyl group; versatile sulfonating agent | |

| 4-tert-Butylbenzenesulfonic Acid | Acidic form; used primarily in biochemical applications | |

| Methyl benzenesulfonate | Lacks bulky tert-butyl group; smaller size affects reactivity | |

| Ethyl benzenesulfonate | Similar structure but less sterically hindered than tert-butyl variant |

Tert-butyl benzenesulfonate's unique steric hindrance from the tert-butyl group allows for specific reactivity patterns not present in simpler sulfonates, making it particularly valuable in synthetic organic chemistry .